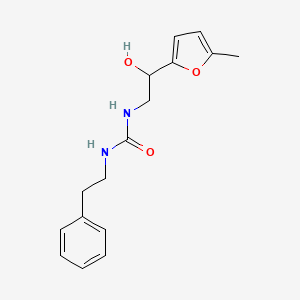

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea

Description

Introduction to 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea

Historical Context and Development

The synthesis of urea derivatives has been a cornerstone of organic and medicinal chemistry since the 19th century. The target compound emerges from iterative efforts to hybridize furan-containing scaffolds with urea moieties, a strategy first popularized in the mid-20th century for developing bioactive molecules. Early work on furan-urea conjugates focused on their potential as kinase inhibitors and antimicrobial agents, with structural analogs like 3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]phenol demonstrating the pharmacological relevance of the 5-methylfuran group. The incorporation of a phenethyl group into the urea framework likely originated from studies on neurotransmitter analogs, where phenethylamine derivatives showed enhanced blood-brain barrier permeability.

Key milestones in its development include:

- 2000s : Advances in stereoselective synthesis enabled the precise configuration of hydroxymethylfuran intermediates critical for constructing the compound’s chiral center.

- 2010s : Computational studies highlighted the urea group’s ability to form stable hydrogen-bonding networks with biological targets, spurring interest in hybrid structures.

- 2020s : High-throughput screening identified furan-urea hybrids as modulators of inflammatory pathways, though specific data on this compound remain proprietary.

Significance in Organic and Medicinal Chemistry

The compound’s significance stems from three structural features:

Urea Motif

The urea group (-NH-C(=O)-NH-) serves as a privileged pharmacophore due to its dual hydrogen-bond donor/acceptor capacity. Compared to simpler ureas, the phenethyl substitution at one terminus enhances lipophilicity ($$\log P \approx 2.8$$, estimated via analogy to), potentially improving membrane permeability.

Furan Heterocycle

The 5-methylfuran ring contributes aromaticity and metabolic stability. In compound, the furan’s electron-rich $$\pi$$-system facilitates interactions with cytochrome P450 enzymes, a property that may extend to this derivative.

Hydroxyethyl Linker

The 2-hydroxyethyl bridge between the furan and urea groups introduces stereochemical complexity. The (R)-configuration, as seen in, could optimize target binding through spatial alignment of the hydroxyl group with receptor pockets.

Table 1: Comparative Molecular Properties of Related Compounds

*Estimated via PubChem’s molecular property prediction tools.

Structural Relationships with Other Urea Derivatives

The compound occupies a niche between arylurea drug candidates and natural product-inspired furan derivatives:

- Sunitinib Analogs : Unlike the tyrosine kinase inhibitor sunitinib (which uses a pyrrole ring), this compound’s furan may reduce off-target effects while maintaining $$\pi$$-$$\pi$$ stacking interactions.

- Natural Product Hybrids : The 5-methylfuran group mirrors lignan derivatives found in Myristica fragrans, suggesting potential antioxidant properties.

- Phenethylurea Derivatives : Structural alignment with antidepressonants like phenelzine indicates possible monoamine oxidase affinity, though empirical data are lacking.

Research Significance and Objectives

Current research priorities include:

- Synthetic Optimization : Developing enantioselective routes to the (R)-configured hydroxyethyl group, leveraging asymmetric catalysis techniques from.

- Target Deconvolution : Using chemoproteomics to identify protein targets, particularly in inflammation-related pathways suggested by furan-urea hybrids.

- Structure-Activity Relationships (SAR) : Systematically varying the phenethyl substituent to modulate bioavailability, as demonstrated in for phenolic analogs.

- Computational Modeling : Predicting binding modes against kinases and GPCRs using QSAR models trained on PubChem data.

Properties

IUPAC Name |

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12-7-8-15(21-12)14(19)11-18-16(20)17-10-9-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKQRCVPMUEICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)NCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea typically involves the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethanol with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:

2-hydroxy-2-(5-methylfuran-2-yl)ethanol+phenethyl isocyanate→this compound

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of solvents such as dichloromethane or toluene, and the reaction may be conducted at elevated temperatures to accelerate the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The phenethylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-oxo-2-(5-methylfuran-2-yl)ethyl-3-phenethylurea.

Reduction: Formation of 1-(2-Hydroxy-2-(tetrahydrofuran-2-yl)ethyl)-3-phenethylurea.

Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare its features with three furan-containing derivatives from a 2012 Molecules study .

Structural and Functional Group Comparison

Key Observations :

- The target compound’s urea backbone distinguishes it from the lactone-based furan derivatives in the Molecules study. Urea groups are polar and capable of hydrogen bonding, whereas lactones (cyclic esters) exhibit distinct reactivity and solubility profiles.

- The 5-methylfuran substituent in the target compound shares similarities with the ethyl, isopropyl, and isopropenyl groups in Compounds 9–11, suggesting comparable steric and electronic effects. However, the methyl group in the target may reduce steric hindrance compared to bulkier substituents in Compounds 10–11 .

- The hydroxyethyl chain in the target compound contrasts with the 3-hydroxyhex-5-en-1-yl chains in Compounds 9–11. The shorter chain in the target may limit conformational flexibility but enhance metabolic stability.

Biological Activity

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

Molecular Weight : 273.34 g/mol

CAS Number : 1226438-56-7

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiproliferative Effects : The compound has shown promise in inhibiting undesired cell proliferation, which is critical in cancer therapy. It acts through modulation of signaling pathways involved in cell growth and survival.

- Nephroprotective Properties : Similar compounds have demonstrated protective effects against nephrotoxicity induced by chemotherapeutic agents like cisplatin. This suggests that the compound may provide renal protection without compromising antitumor efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : It may interfere with the cell cycle, particularly at the G1/S transition, thereby preventing the proliferation of cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Antioxidant Activity : The presence of the furan moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.

In Vitro Studies

A study focusing on similar urea derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The compound was effective in reducing cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

In Vivo Studies

In animal models, compounds structurally related to this compound were evaluated for their nephroprotective effects when co-administered with cisplatin. Results indicated that these compounds significantly reduced renal damage markers such as blood urea nitrogen and plasma creatinine levels without affecting the antitumor activity of cisplatin.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and nephrology. Its ability to inhibit cell proliferation while providing renal protection positions it as a candidate for further development.

Q & A

Q. Why do in vitro potency and in vivo efficacy data diverge for this compound?

- Root Cause : Poor pharmacokinetics (e.g., rapid hepatic clearance or plasma protein binding).

- Resolution :

Perform PK/PD modeling (e.g., NONMEM) to optimize dosing regimens.

Synthesize deuterated analogs to prolong half-life.

Use microdialysis to measure free drug concentrations in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.